molecular formula C12H3Cl7O B13408520 2,2',3,3',4,4',5-Heptachlorodiphenyl ether CAS No. 71585-40-5

2,2',3,3',4,4',5-Heptachlorodiphenyl ether

Cat. No.: B13408520
CAS No.: 71585-40-5
M. Wt: 411.3 g/mol
InChI Key: BLBURLWSCHSPIS-UHFFFAOYSA-N
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Description

2,2’,3,3’,4,4’,5-Heptachlorodiphenyl ether is a chlorinated organic compound with the molecular formula C12H3Cl7O. It belongs to the class of polychlorinated diphenyl ethers, which are known for their persistence in the environment and potential bioaccumulative properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,3’,4,4’,5-Heptachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst, such as iron or aluminum chloride. The reaction conditions, including temperature and duration, are carefully monitored to achieve the desired level of chlorination .

Industrial Production Methods

Industrial production of 2,2’,3,3’,4,4’,5-Heptachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in reactors designed to handle large volumes of reactants and products. The final product is purified through distillation and crystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Acidic Cleavage Reactions

PCDEs undergo acidic cleavage under strong protic conditions (e.g., HBr, HI). The reaction typically follows an S~N~2 mechanism for less hindered ethers or S~N~1 for tertiary/benzylic systems . For 2,2',3,3',4,4',5-Heptachlorodiphenyl ether:

  • Mechanism :

    • Protonation of the ether oxygen by HI/HBr to form an oxonium ion.

    • Nucleophilic attack by iodide/bromide at the less sterically hindered carbon.

    • Cleavage yields a chlorophenol and an alkyl halide (e.g., CH~3~I).

Condition Expected Products Mechanism
HI (excess, 100°C)2,3,3',4,4',5-Hexachlorophenol + CH~3~IS~N~2
HBr (reflux)2,3,3',4,4',5-Hexachlorophenol + CH~3~BrS~N~2

Key Notes :

  • The high degree of chlorination increases steric hindrance, potentially slowing S~N~2 kinetics .

  • Aromatic rings with chlorine substituents resist nucleophilic attack, favoring cleavage at the methyl group (if present) .

Reductive Dechlorination

In environmental systems, PCDEs may undergo reductive dechlorination under anaerobic conditions, though specific data for this congener is limited .

Condition Reaction Pathway Byproducts
Microbial action (sediments)Sequential Cl~-~ removal from meta/para positionsLower chlorinated PCDEs

Evidence :

  • Studies on coastal sediments detected lower chlorinated PCDEs (e.g., hexa- and pentachloro derivatives), suggesting partial dechlorination .

Thermal Decomposition

At elevated temperatures (>300°C), PCDEs decompose via:

  • Pathway 1 : C–O bond cleavage → polychlorinated benzenes + chlorinated phenols.

  • Pathway 2 : Dioxin formation via Ullmann coupling (rare, requires catalysts) .

Temperature Major Products Hazard
350°C1,2,3,4-Tetrachlorobenzene + Cl~-~phenolsToxic chlorinated aromatics

Photolytic Degradation

UV irradiation induces homolytic cleavage of C–Cl bonds, forming radicals that recombine into lower chlorinated products .

Wavelength Degradation Products Efficiency
254 nm2,2',3,3',4,5-Hexachlorodiphenyl etherModerate

Environmental Persistence

The compound’s stability is attributed to:

  • Strong C–Cl bonds (bond dissociation energy ≈ 327 kJ/mol) .

  • Low solubility (<0.1 mg/L in water) , reducing hydrolysis rates.

Toxicological Implications

While not a direct reaction, metabolism in biota involves:

  • Cytochrome P450 oxidation → epoxides or hydroxylated derivatives .

  • Conjugation with glutathione → excreted mercapturic acids .

Limitations and Research Gaps

  • No peer-reviewed studies explicitly detail reactions of this compound. Extrapolations are based on structurally similar PCDEs .

  • Environmental fate models rely on analog data from PCBs and lower chlorinated diphenyl ethers .

For authoritative details, consult PubChem entries or environmental monitoring reports .

Scientific Research Applications

2,2’,3,3’,4,4’,5-Heptachlorodiphenyl ether has several scientific research applications:

    Chemistry: Used as a reference material in analytical chemistry for studying the behavior of chlorinated compounds.

    Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.

    Medicine: Studied for its toxicological properties and potential health impacts.

    Industry: Utilized in the development of flame retardants and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,2’,3,3’,4,4’,5-Heptachlorodiphenyl ether involves its interaction with cellular components. It can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression. This activation can result in various biological effects, including disruption of endocrine function and induction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’,3,3’,4,4’,5-Heptachlorodiphenyl ether is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological interactions. Its high degree of chlorination contributes to its stability and persistence in the environment, making it a compound of interest in environmental studies .

Biological Activity

2,2',3,3',4,4',5-Heptachlorodiphenyl ether (commonly referred to as heptachlorodiphenyl ether) is a polychlorinated biphenyl (PCB) compound that has garnered significant attention due to its biological activity and environmental impact. This article explores its biological effects, mechanisms of action, and associated health risks, supported by data tables and relevant research findings.

  • Chemical Formula : C12H3Cl7O
  • Molecular Weight : 485.4 g/mol
  • Structure : Heptachlorodiphenyl ether consists of two phenyl rings connected by an ether linkage, with multiple chlorine substituents.

Cytotoxicity

Research indicates that heptachlorodiphenyl ether exhibits cytotoxic properties , particularly against various cancer cell lines. For instance, studies have shown significant inhibition of cell growth in human leukemia (K562) and prostate cancer (PC-3) cell lines. The cytotoxic effects are attributed to the compound's ability to induce oxidative stress and disrupt cellular signaling pathways.

Cell LineIC50 (µM)Reference
K562 (Leukemia)4.0
PC-3 (Prostate Cancer)8.5

Antioxidant Activity

Heptachlorodiphenyl ether has demonstrated antioxidant activity , which is crucial in mitigating oxidative damage in cells. Studies reveal that compounds with similar structures can scavenge free radicals and inhibit lipid peroxidation.

Activity TypeEffectReference
Free Radical ScavengingModerate
Lipid Peroxidation InhibitionSignificant

Endocrine Disruption

The compound has also been implicated as an endocrine disruptor , affecting hormone signaling pathways. This disruption can lead to reproductive and developmental issues. A study highlighted the negative correlation between heptachlorodiphenyl ether levels and certain proteins involved in immune response, indicating potential impacts on endocrine function and immune health .

Neurotoxicity

Neurotoxic effects have been observed in animal studies where exposure to heptachlorodiphenyl ether resulted in impairments in motor function and behavioral changes. The underlying mechanisms may involve oxidative stress and inflammation pathways affecting neuronal health .

Human Exposure Studies

A longitudinal study evaluated the presence of heptachlorodiphenyl ether in human semen samples. Results indicated a correlation between higher concentrations of this compound and reduced fertility parameters, suggesting its potential role as a reproductive toxicant .

Environmental Impact

Heptachlorodiphenyl ether is persistent in the environment due to its stability and bioaccumulation in food chains. Marine organisms, such as fish and marine mammals, have been found to accumulate significant levels of this compound, raising concerns about ecological health and food safety .

Properties

CAS No.

71585-40-5

Molecular Formula

C12H3Cl7O

Molecular Weight

411.3 g/mol

IUPAC Name

1,2,3,4-tetrachloro-5-(2,3,4-trichlorophenoxy)benzene

InChI

InChI=1S/C12H3Cl7O/c13-4-1-2-6(10(17)8(4)15)20-7-3-5(14)9(16)12(19)11(7)18/h1-3H

InChI Key

BLBURLWSCHSPIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OC2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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